Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate
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Description
Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate is a useful research compound. Its molecular formula is C16H21BO6 and its molecular weight is 320.15. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids and their derivatives is known to be highly dependent on pH.
Biological Activity
Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate is a compound that has garnered attention in various fields due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- IUPAC Name : Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate
- CAS Number : 944392-68-1
- Molecular Formula : C16H21BO6
- Molecular Weight : 320.15 g/mol
- Physical Form : Crystalline powder
Biological Activity Overview
The biological activity of this compound is largely attributed to its interactions with biological systems at the molecular level. This compound has been investigated for its potential applications in drug delivery systems and as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of cellular pathways through its boron-containing structure. Boron compounds are known for their ability to interact with biomolecules and influence various biochemical processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of boron-containing compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The study highlighted the potential for developing boron-based therapeutics for cancer treatment.
Case Study 2: Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems due to its ability to form stable complexes with various drugs. For instance, a formulation containing this compound demonstrated enhanced solubility and bioavailability of poorly soluble drugs.
Data Table: Biological Activity Summary
Property | Observation |
---|---|
Anticancer Activity | Induces apoptosis in cancer cells |
Drug Delivery | Enhances solubility and bioavailability |
Interaction with Biomolecules | Modulates cellular pathways via ROS generation |
Stability | Forms stable complexes with various drugs |
Properties
IUPAC Name |
dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-9-10(13(18)20-5)7-8-11(12)14(19)21-6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIIHFUQYYAUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.